

# Crystal Structure of 4,4'-Dimethylbiphenyl: A Search for Definitive Structural Data

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## Compound of Interest

Compound Name: 4,4'-Dimethylbiphenyl

Cat. No.: B165725

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Despite a comprehensive search of chemical and crystallographic databases and the scientific literature, a complete, experimentally determined single-crystal X-ray structure of **4,4'-dimethylbiphenyl**, also known as 4,4'-bitolyl, could not be located. This technical overview summarizes the available information and the current limitations in providing a detailed guide on its crystal structure.

While numerous studies reference the physical and chemical properties of **4,4'-dimethylbiphenyl**, and crystallographic data for many related biphenyl derivatives are readily available, a specific Crystallographic Information File (CIF) or a publication detailing the precise atomic coordinates, unit cell dimensions, and space group for the title compound remains elusive in prominent databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

## Available Data and Inferences

Limited experimental data regarding the solid-state structure of **4,4'-dimethylbiphenyl** can be inferred from spectroscopic and physical property measurements. These properties are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>14</sub>	
Molecular Weight	182.26 g/mol	
Melting Point	121-124 °C	
Boiling Point	297-299 °C	
Appearance	White to off-white crystalline powder	

The planarity of the biphenyl system is a key structural feature. In the solid state, the torsion angle between the two phenyl rings is influenced by a balance between intramolecular steric hindrance from the ortho-hydrogens, which favors a twisted conformation, and intermolecular packing forces, which can favor a more planar arrangement. For unsubstituted biphenyl, the torsion angle in the gas phase is approximately 44°, while in the crystalline state, it adopts a planar conformation. The methyl groups in the 4 and 4' positions are not expected to introduce significant steric hindrance that would prevent a near-planar conformation in the solid state. However, without experimental crystallographic data, the exact torsion angle and the packing arrangement of the molecules in the crystal lattice cannot be definitively determined.

## Experimental Protocols: A General Approach

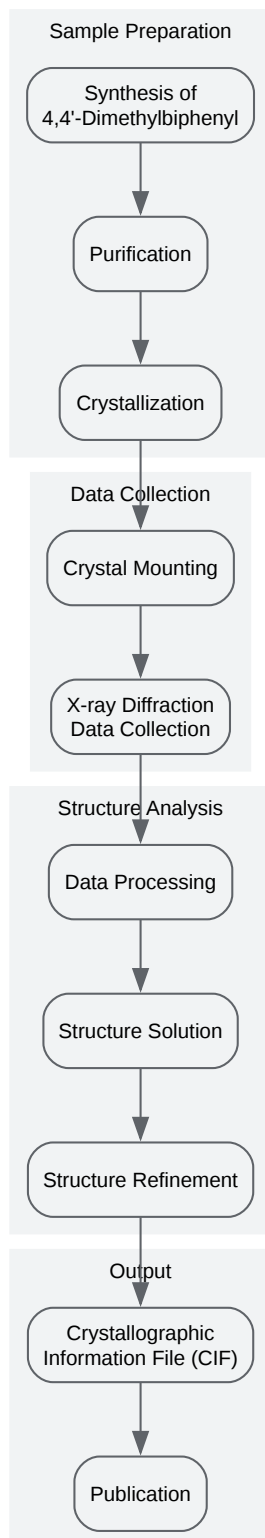
While a specific experimental protocol for the crystal structure determination of **4,4'-dimethylbiphenyl** cannot be cited, a general methodology for such an analysis would involve the following steps. A workflow for this process is illustrated in the diagram below.

1. Crystallization: Single crystals of **4,4'-dimethylbiphenyl** suitable for X-ray diffraction would first need to be grown. A common method would be slow evaporation of a saturated solution. A variety of solvents would be screened, such as ethanol, methanol, acetone, or toluene, to find conditions that yield well-formed, single crystals of sufficient size and quality.
2. X-ray Data Collection: A selected crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to reduce thermal motion of the atoms. X-rays of a specific wavelength (e.g., Mo K $\alpha$ ,  $\lambda$  = 0.71073 Å or Cu K $\alpha$ ,  $\lambda$  = 1.54184 Å) would be directed at the crystal. As the crystal is rotated, a

detector would record the diffraction pattern, which consists of the positions and intensities of the diffracted X-ray beams.

3. Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and the space group of the crystal. The positions of the atoms in the crystal lattice would then be determined using direct methods or Patterson methods. This initial structural model would be refined against the experimental data to improve the fit between the calculated and observed diffraction intensities. This refinement process would yield the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

## General Workflow for Crystal Structure Determination



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Caption: A generalized workflow for the determination of a small molecule crystal structure.

## Conclusion

The absence of a publicly available, fully determined crystal structure for **4,4'-dimethylbiphenyl** prevents the creation of an in-depth technical guide as originally requested. While the general properties of the molecule are known, the precise details of its solid-state arrangement, which are crucial for researchers in materials science and drug development, remain unconfirmed by single-crystal X-ray diffraction. The scientific community would benefit from the determination and deposition of the crystal structure of this fundamental biphenyl derivative to fill this gap in the structural chemistry landscape.

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